N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-isobutoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is 327.18344366 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
One area of research involves the Bischler–Napieralski isoquinoline synthesis, where N-[2-(4-methoxyphenyl)ethyl]benzamides react with phosphorus pentoxide (and phosphoryl chloride) to yield normal and abnormal Bischler–Napieralski reaction products. This research provides insights into reaction mechanisms that are crucial for developing synthetic pathways in organic chemistry (Doi, Shirai, & Sato, 1997).
Materials Science and Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives were investigated using density functional theory (DFT) and time-dependent (TD)-DFT methods. These studies showed that EMAB and its derivatives are promising candidates for NLO materials, with significantly larger static first and second hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Pharmaceutical Chemistry and Drug Discovery
In the field of pharmaceutical chemistry, the synthesis and evaluation of benzamides as potential neuroleptics have been explored. Compounds were designed and synthesized as potential neuroleptics and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research highlights the importance of structure-activity relationships in the development of new therapeutic agents (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antimicrobial Research
The synthesis and antimicrobial properties of new benzoylthiourea derivatives were also studied. These compounds were found to be active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing the potential of benzamide derivatives in antimicrobial research (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)13-24-19-11-7-17(8-12-19)20(22)21-15(3)16-5-9-18(23-4)10-6-16/h5-12,14-15H,13H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMDLHPRIVMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.